Mequindox-13C6
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Overview
Description
Mequindox-13C6 is a labeled analogue of Mequindox, a synthetic heterocyclic N-oxide compound. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C5[13C]6H10N2O3, and it has a molecular weight of 224.16. Mequindox itself is an intermediate in the synthesis of Desoxyquinocetone, a metabolite of the veterinary drug Quinocetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mequindox involves the use of o-nitroaniline and acetylacetone as raw materials. The synthesis process includes an oxidation reaction followed by a condensation reaction. The oxidation reaction is carried out using an oxidant, a dispersant, and a catalyst. The dispersing agent ensures a uniform solution, and the oxidation reaction is followed by a condensation reaction without the need for separating the benzofurazan intermediate .
Industrial Production Methods
In industrial production, the synthesis of Mequindox can be optimized by using a KOH/eggshell compound as the catalyst. This catalyst allows for the slow release of KOH during the reaction, prolonging the action time of the catalyst and improving production efficiency .
Chemical Reactions Analysis
Types of Reactions
Mequindox-13C6 undergoes various chemical reactions, including:
Oxidation: Mequindox can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert Mequindox to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxaline compounds.
Scientific Research Applications
Mequindox-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used as a pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Metabolic Research: Helps researchers study metabolic pathways in vivo safely.
Mechanism of Action
Mequindox exerts its effects by inhibiting deoxyribonucleic acid synthesis. It induces oxidative stress, apoptosis, and mitochondrial damage in cells. The compound upregulates the Bax/Bcl-2 ratio, disrupts mitochondrial permeability transition pores, causes cytochrome c release, and activates caspase cascades, leading to apoptosis . The oxidative stress mediated by Mequindox is associated with the Nrf2-Keap1 signaling pathway .
Comparison with Similar Compounds
Mequindox-13C6 is part of the quinoxaline-di-N-oxides family, which includes compounds like:
- Cyadox
- Quinocetone
- Carbadox
- Olaquindox
These compounds share similar antibacterial properties and are used in veterinary medicine. this compound is unique due to its stable isotope labeling, making it particularly valuable for research applications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)ethanone |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 |
InChI Key |
CUJMCPPBTUATEJ-MSQIWANRSA-N |
Isomeric SMILES |
CC1=[N+]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[N+](=C1C(=O)C)[O-])[O-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C)[O-])[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.